molecular formula C25H22N2O6S B2922649 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 902585-24-4

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2922649
CAS No.: 902585-24-4
M. Wt: 478.52
InChI Key: PKJQLKOTOHDFCY-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a benzenesulfonyl group at position 3, a methoxy group at position 6, and a 4-oxo-1,4-dihydroquinoline moiety. The acetamide side chain is linked to a 3-methoxyphenyl group, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-18-8-6-7-17(13-18)26-24(28)16-27-15-23(34(30,31)20-9-4-3-5-10-20)25(29)21-14-19(33-2)11-12-22(21)27/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQLKOTOHDFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs identified in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound: 2-[3-(Benzenesulfonyl)-6-Methoxy-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(3-Methoxyphenyl)Acetamide 6-Methoxy, 3-benzenesulfonyl, N-(3-methoxyphenyl) C₂₅H₂₃N₂O₆S 503.5 g/mol* High polarity due to dual methoxy groups; potential for π-π stacking interactions. N/A
2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(4-Chlorophenyl)Acetamide () 6-Ethyl, 3-benzenesulfonyl, N-(4-chlorophenyl) C₂₅H₂₂ClN₂O₅S 509.0 g/mol Increased lipophilicity from ethyl group; electron-withdrawing Cl enhances stability.
2-[3-(Benzenesulfonyl)-6-Ethoxy-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(4-Fluorophenyl)Acetamide () 6-Ethoxy, 3-benzenesulfonyl, N-(4-fluorophenyl) C₂₆H₂₄FN₂O₆S 519.5 g/mol Ethoxy group enhances solubility; fluorine improves bioavailability.
2-[3-(4-Chlorobenzenesulfonyl)-6-Methoxy-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(3-Methoxypropyl)Acetamide () 4-Chlorobenzenesulfonyl, 6-methoxy, N-(3-methoxypropyl) C₂₂H₂₃ClN₂O₆S 478.9 g/mol Chlorine increases electronegativity; methoxypropyl side chain may reduce rigidity.
N-(4-(N-(1-Benzyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Sulfamoyl)-3-Methylphenyl)Acetamide () Tetrahydroquinoline core, benzyl group, 3-methylphenyl C₂₅H₂₅N₃O₄S 463.6 g/mol Saturated quinoline ring reduces aromaticity; benzyl group may enhance CNS penetration.

*Molecular weight calculated based on formula derived from the compound’s IUPAC name.

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Methoxy vs. Aryl Acetamide Variations: The 3-methoxyphenyl group in the target compound may engage in hydrogen bonding, unlike the 4-chlorophenyl () or 4-fluorophenyl () groups, which prioritize steric and electronic effects .

Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (503.5 g/mol) compared to (478.9 g/mol) may reduce solubility, necessitating formulation adjustments .
  • Metabolic Stability : Fluorine in ’s 4-fluorophenyl group could slow oxidative metabolism, extending half-life relative to the target compound’s 3-methoxyphenyl group .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide , also known by its PubChem CID 2136353, is a synthetic derivative of quinoline that exhibits significant biological activity. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant studies and data.

Molecular Formula

  • C : 25
  • H : 22
  • N : 2
  • O : 6
  • S : 1

Molecular Weight

  • 478.5 g/mol

Structure

The compound features a quinoline nucleus with a sulfonamide group and methoxyphenyl acetamide moiety, contributing to its diverse biological activity.

Anticancer Properties

Research indicates that this compound may possess anticancer properties , particularly through its ability to interfere with cellular signaling pathways. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines, including leukemia and solid tumors.

Case Study: Antitumor Activity

A study screened the compound against a panel of approximately sixty cancer cell lines representing different types of cancer. The results showed:

  • Leukemia cell lines exhibited the highest sensitivity.
  • Moderate activity was observed in certain solid tumor lines.
Cell Line TypeSensitivity Level
LeukemiaHigh
MelanomaModerate
LungLow
ColonLow

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent . Its structural features allow it to interact with bacterial enzymes, leading to inhibition of bacterial growth.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
SulfanilamideContains sulfonamide groupAntibacterial
QuinoloneContains quinoline structureAntimicrobial, anti-inflammatory
BenzodioxoleContains benzodioxole moietyPotential anticancer

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Disruption of microbial cell wall synthesis.
  • Modulation of inflammatory pathways.

In Vitro Studies

In vitro evaluations have demonstrated that the compound can induce apoptosis in cancer cells and exhibit low cytotoxicity towards normal cells, making it a promising candidate for further development.

Molecular Docking Studies

Molecular docking studies suggest favorable binding interactions between the compound and target proteins associated with cancer progression and microbial resistance. These studies help elucidate the structure-activity relationship (SAR) and optimize the compound for enhanced efficacy.

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